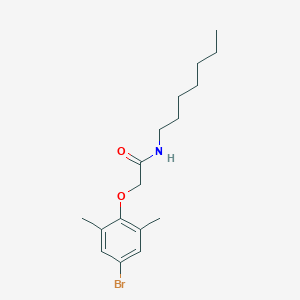![molecular formula C16H18BrCl2NO2 B4141138 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4141138.png)
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride
説明
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BCA and is used as a ligand in the synthesis of certain types of metal complexes. The purpose of
作用機序
The mechanism of action of 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is not well understood. However, it is believed that the compound acts as a chelating agent, binding to metal ions and forming stable complexes. This property makes BCA useful in the synthesis of metal complexes and as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride. However, studies have shown that this compound has low toxicity and is not harmful to cells at low concentrations.
実験室実験の利点と制限
The advantages of using 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride in lab experiments include its stability and low toxicity. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, the limitations of using BCA include its limited solubility in aqueous solutions and its potential to form insoluble complexes with certain metal ions.
将来の方向性
There are several potential future directions for the study of 2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride. One possible direction is the development of new metal complexes using BCA as a ligand. Additionally, further research could be conducted on the use of this compound as a fluorescent probe for metal ion detection. Finally, studies could be conducted to explore the potential use of BCA in other areas of scientific research, such as materials science and catalysis.
科学的研究の応用
2-({5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride has been extensively studied for its potential use in scientific research. This compound has been used as a ligand in the synthesis of metal complexes, which have been found to have potential applications in catalysis and materials science. Additionally, BCA has been used as a fluorescent probe for the detection of certain metal ions in biological systems.
特性
IUPAC Name |
2-[[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClNO2.ClH/c17-14-3-6-16(13(9-14)10-19-7-8-20)21-11-12-1-4-15(18)5-2-12;/h1-6,9,19-20H,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKGLKTWQSYAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CNCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141062.png)

![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(2-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4141071.png)
![4-[5-bromo-2-(cyclopentyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4141079.png)
![1-(4-methoxyphenyl)-6,7-dimethyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141082.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4141093.png)
![2-(4-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinyl)phenol](/img/structure/B4141096.png)
![ethyl 2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)propanoate hydrochloride](/img/structure/B4141100.png)
![N,N-dicyclohexyl-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4141112.png)
![3-amino-N-(4-bromo-3-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4141126.png)

![methyl (4-{[(2-methyl-1-piperidinyl)carbonothioyl]amino}phenyl)acetate](/img/structure/B4141144.png)
![1-(3-bromophenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141152.png)
![N,N-dimethyl-4-[3-(5-methyl-2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]aniline](/img/structure/B4141168.png)